molecular formula C15H16N4O3 B2599601 (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034402-94-1

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2599601
CAS No.: 2034402-94-1
M. Wt: 300.318
InChI Key: JYXLRLGTVARTHB-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of cyclopropylisoxazole, pyridazin-3-yloxy, and pyrrolidin-1-yl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components:

    Cyclopropylisoxazole Synthesis: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Pyridazin-3-yloxy Synthesis: This involves the functionalization of pyridazine derivatives, often through nucleophilic substitution reactions.

    Pyrrolidin-1-yl Synthesis: This can be synthesized from pyrrolidine through various functionalization reactions.

The final step involves the coupling of these components under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain components within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound can be used to study the interactions of bioactive molecules with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of cyclopropylisoxazole, pyridazin-3-yloxy, and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-15(12-8-13(22-18-12)10-3-4-10)19-7-5-11(9-19)21-14-2-1-6-16-17-14/h1-2,6,8,10-11H,3-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLRLGTVARTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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